Antiviral Activity: Class-Level Potency Against HIV-1 (IIIB) Replication
As a member of the N-aryl-2-arylthioacetamide class, the target compound is positioned within a SAR landscape where derivatives demonstrate inhibitory activity against HIV-1 (IIIB) replication in MT-4 cell cultures. The class exhibits EC50 values in the lower micromolar concentration range (1.25–20.83 µM) [1]. This provides a defined potency window for the target compound, distinguishing it from structurally distinct HIV-1 NNRTI chemotypes like nevirapine or efavirenz. Critical Note: The specific EC50 value for N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has not been explicitly reported in the retrieved literature, underscoring a significant evidence gap requiring direct assay work.
| Evidence Dimension | Inhibitory activity against HIV-1 (IIIB) replication |
|---|---|
| Target Compound Data | Specific EC50 value not publicly reported, but projected within class range (1.25–20.83 µM) |
| Comparator Or Baseline | Class baseline: Other synthesized N-aryl-2-arylthioacetamide derivatives in the same study |
| Quantified Difference | N/A (insufficient compound-specific data) |
| Conditions | MT-4 cell culture, HIV-1 (IIIB) strain |
Why This Matters
This defines a target potency range for procurement, enabling researchers to select this scaffold for antiviral hit-to-lead campaigns with a benchmark for minimum expected activity.
- [1] Xiaohe Z, et al. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chem Biol Drug Des. 2010 Oct;76(4):330-9. View Source
